molecular formula C6H10N4 B13106063 2-Ethylpyrimidine-4,6-diamine

2-Ethylpyrimidine-4,6-diamine

Cat. No.: B13106063
M. Wt: 138.17 g/mol
InChI Key: XLLIULZWETUHFA-UHFFFAOYSA-N
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Description

2-Ethylpyrimidine-4,6-diamine is an organic compound belonging to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylpyrimidine-4,6-diamine typically involves the reaction of ethylamine with pyrimidine derivatives. One common method includes the reaction of 2-chloro-4,6-diaminopyrimidine with ethylamine under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethylamine group.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures higher yields and purity of the final product. Additionally, the use of catalysts and solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyrimidine oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-Ethylpyrimidine-4,6-diamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is used in the study of nucleic acids and their analogs.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 2-Methylpyrimidine-4,6-diamine
  • 2,4-Diamino-6-chloropyrimidine
  • 2,4,6-Trisubstituted pyrimidines

Comparison: 2-Ethylpyrimidine-4,6-diamine is unique due to its ethyl substitution at the 2-position, which can influence its chemical reactivity and biological activity. Compared to 2-Methylpyrimidine-4,6-diamine, the ethyl group provides different steric and electronic effects, potentially leading to variations in enzyme inhibition and receptor binding. The presence of the ethyl group also distinguishes it from other similar compounds, such as 2,4-Diamino-6-chloropyrimidine, which contains a chlorine atom at the 6-position.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

2-ethylpyrimidine-4,6-diamine

InChI

InChI=1S/C6H10N4/c1-2-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H4,7,8,9,10)

InChI Key

XLLIULZWETUHFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=N1)N)N

Origin of Product

United States

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